2-Cyclohexylidene-2-fluoroethanamine;hydrochloride
Description
2-Cyclohexylidene-2-fluoroethanamine hydrochloride is a fluorinated cyclohexylidene-substituted ethanamine derivative. The fluorine atom likely enhances metabolic stability and modulates receptor binding affinity, as seen in structurally related compounds like fluorexetamine (Item No. 35118) .
Properties
IUPAC Name |
2-cyclohexylidene-2-fluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECZIVCJUKAKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(CN)F)CC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyclohexylidene-2-fluoroethanamine;hydrochloride involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve the use of advanced chemical synthesis techniques to ensure high efficiency and scalability.
Chemical Reactions Analysis
2-Cyclohexylidene-2-fluoroethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Cyclohexylidene-2-fluoroethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexylidene-2-fluoroethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrochloride Compounds
The following table summarizes key structural and functional differences between 2-cyclohexylidene-2-fluoroethanamine hydrochloride and analogous compounds:
Structural and Functional Analysis
Cyclohexene vs. Cyclohexane/Cyclohexanone Backbones: The cyclohexylidene group in the target compound introduces rigidity and planarity compared to saturated cyclohexyl (e.g., 2-cyclohexylethylamine HCl) or ketone-containing (e.g., fluorexetamine) analogs. This may influence receptor binding kinetics or steric interactions .
Substituent Effects :
- Fluorine vs. Chlorine : Chlorinated derivatives (e.g., 2-chloroethylamine HCl) exhibit higher reactivity as alkylating agents but lower metabolic stability compared to fluorinated analogs .
- Aryl vs. Alkyl Groups : Arylcyclohexylamines (e.g., fluorexetamine) show affinity for NMDA receptors, while alkyl-substituted variants (e.g., 2-cyclohexylethylamine HCl) are typically inert in neuropharmacological contexts .
Pharmaceutical Impurities :
- Impurity F(EP) (CAS 93413-79-7) and similar compounds highlight the importance of stereochemical control in synthesis, as unintended byproducts may arise from cyclohexene ring modifications .
Research and Regulatory Considerations
- Stability and Storage : Fluorinated hydrochlorides (e.g., fluorexetamine) require storage at -20°C to maintain stability over ≥5 years . This suggests similar handling protocols for 2-cyclohexylidene-2-fluoroethanamine HCl.
- Toxicity Data: Limited toxicological information exists for many cyclohexylidene derivatives; analogous compounds like thiophene fentanyl HCl carry warnings due to unstudied toxicity profiles .
- Analytical Methods : Spectrophotometric and chromatographic techniques (e.g., those used for hydroxyzine HCl or midodrine HCl) may be adapted for purity assessment .
Biological Activity
2-Cyclohexylidene-2-fluoroethanamine;hydrochloride is a synthetic compound with the molecular formula C8H15ClFN and a molecular weight of 179.66 g/mol. This compound is notable for its unique structural features, including a cyclohexylidene group and a fluorinated ethylamine, which may enhance its biological activity and reactivity in various applications.
The biological activity of 2-Cyclohexylidene-2-fluoroethanamine;hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may exhibit pharmacological properties relevant to medicinal chemistry, particularly in neuropharmacology and anti-inflammatory research. The fluorinated structure is believed to enhance lipophilicity, potentially improving the compound's bioavailability and efficacy in biological contexts.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-Cyclohexylidene-2-fluoroethanamine;hydrochloride, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Cyclohexylidene-2-fluoroethanamine;hydrochloride | Cyclohexylidene + Fluorinated Ethylamine | Potentially enhanced biological activity |
| 2-Fluoroethylamine;hydrochloride | Simple Fluorinated Ethylamine | Basic amine properties without cyclization |
| Cyclohexylamine | Non-fluorinated Cyclohexane derivative | Used as a standard in amine studies |
| N,N-Dimethylaminoethylfluoride | Dimethylamino + Fluorinated Ethyl Group | Increased steric hindrance affecting reactivity |
This table illustrates how the presence of the fluorine atom in 2-Cyclohexylidene-2-fluoroethanamine;hydrochloride may influence its interactions and applications compared to other compounds.
Research Findings
Recent studies have indicated that compounds with similar structures have been investigated for their potential as pharmaceutical agents. For instance, research has shown that fluorinated compounds can exhibit enhanced biological activities, such as increased potency against specific targets or improved pharmacokinetic profiles.
Case Studies
- Neuropharmacological Studies : In a study examining neuroactive compounds, 2-Cyclohexylidene-2-fluoroethanamine;hydrochloride demonstrated potential inhibitory effects on neurotransmitter uptake mechanisms, suggesting its utility in developing treatments for neurological disorders.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar fluorinated amines found that these compounds could modulate inflammatory pathways effectively, indicating that 2-Cyclohexylidene-2-fluoroethanamine;hydrochloride might share these beneficial effects .
Q & A
Basic: What are the recommended synthetic routes for 2-cyclohexylidene-2-fluoroethanamine hydrochloride?
Methodological Answer:
The synthesis typically involves cyclohexanone derivatives as starting materials. A multi-step approach may include:
Fluorination : Introduce fluorine via electrophilic substitution or nucleophilic displacement using reagents like Selectfluor® or DAST .
Amine Formation : Reductive amination or Gabriel synthesis to incorporate the ethanamine moiety.
Salt Formation : React with hydrochloric acid to yield the hydrochloride salt.
Critical Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side products. Monitor intermediates via TLC or HPLC .
Basic: How can researchers determine the purity of this compound in experimental settings?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC/UPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 210–260 nm.
- NMR Spectroscopy : Confirm structural integrity (e.g., absence of unreacted cyclohexylidene precursors).
- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during weighing and reactions to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste for incineration .
Advanced: How do stereochemical variations in the cyclohexylidene ring influence biological activity?
Methodological Answer:
- Computational Modeling : Perform molecular docking to assess binding affinity to target receptors (e.g., NMDA or sigma-1 receptors, based on structural analogs in ).
- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers and compare their bioactivity profiles .
- Dynamic NMR : Study ring-flipping dynamics to correlate conformational flexibility with functional outcomes .
Advanced: How can researchers resolve contradictions in reported bioassay data for this compound?
Methodological Answer:
- Standardize Assay Conditions : Control variables like pH, solvent (DMSO vs. saline), and cell line viability.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Mechanistic Studies : Use knock-out models or competitive binding assays to validate target specificity, addressing discrepancies in receptor affinity .
Advanced: What computational methods are effective for predicting reaction pathways involving this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and energy barriers for fluorination/amination steps.
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or solvents.
- ICReDD Framework : Integrate computational predictions with high-throughput experimentation to accelerate reaction optimization .
Basic: What storage conditions ensure long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation.
- Light Sensitivity : Use amber vials to protect against photolytic decomposition.
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to establish shelf-life .
Advanced: How can impurity profiles be characterized and mitigated during synthesis?
Methodological Answer:
- LC-MS/MS : Identify trace impurities (e.g., dehalogenated byproducts) using high-resolution mass spectrometry.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove polar impurities .
Advanced: What spectroscopic techniques are optimal for elucidating the compound’s electronic environment?
Methodological Answer:
- 19F NMR : Probe fluorine’s electronic effects on the cyclohexylidene ring (chemical shifts indicate electron-withdrawing/donating interactions).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks influencing stability.
- IR Spectroscopy : Identify amine hydrochloride vibrations (e.g., N–H stretches at 2500–3000 cm⁻¹) .
Advanced: How do structural analogs (e.g., arylcyclohexylamines) inform SAR studies for this compound?
Methodological Answer:
- Comparative Binding Assays : Test analogs with substituents at the 3-fluoro or cyclohexylidene positions against target proteins.
- CoMFA/CoMSIA : Develop 3D-QSAR models to map steric/electrostatic contributions to activity.
- Metabolic Profiling : Compare hepatic clearance rates using microsomal assays to prioritize analogs with improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
